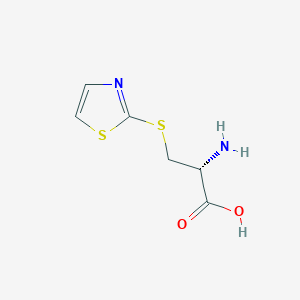

S-(2-Thiazolyl)-L-cysteine

Descripción general

Descripción

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiosemicarbazone derivatives with ethylchloroacetate . The reaction is typically carried out in acetic acid and involves refluxing for several hours .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Aplicaciones Científicas De Investigación

Bioimaging Applications

S-(2-Thiazolyl)-L-cysteine has been utilized in the development of cysteine-modified rare-earth up-converting nanoparticles for bioimaging. These nanoparticles, modified with cysteine, show improved water-solubility and biocompatibility, making them suitable for in vitro and in vivo imaging applications. This advancement is significant for biomedical applications due to its ease of synthesis, potentially low cost, and low cytotoxicity as revealed by methyl thiazolyl tetrazolium assay (Wei et al., 2014).

Detection of Biomarkers

Thiazolyl substituted NBD has been developed as a fluorescent probe for the detection of homocysteine and cysteine. This probe offers high selectivity and sensitivity due to nucleophilic substitution and Smiles rearrangement reaction. Its low toxicity and successful application in cell fluorescence imaging make it an important tool for early disease diagnosis and evaluation of disease progression (Wang et al., 2018).

Bacterial Cysteine Production

Research has identified genes in Pseudomonas sp. Strain BS involved in the conversion of L-2-Amino-Δ2-Thiazolin-4-Carbonic Acid to L-Cysteine, a process used for industrial cysteine production. This discovery could have implications for biotechnological production processes, highlighting a specific pathway for cysteine synthesis (Shiba et al., 2002).

Nutritional Implications

L-Cysteine, in which S-(2-Thiazolyl)-L-cysteine is involved, plays an essential role in cellular homeostasis, being a precursor for protein synthesis, and production of GSH, hydrogen sulfide, and taurine. This amino acid's metabolic pathways have significant implications for therapeutic and nutritional use, improving health and well-being in animals and humans (Yin et al., 2016).

Development of Antibacterial Compounds

Thiazolidine inhibitors of O-acetyl serine sulfhydrylase from Mycobacterium tuberculosis have been developed for potential use as antibacterial compounds. The cysteine biosynthetic pathway, absent in humans but essential in microbial pathogens, provides a target for novel antibacterial compounds, highlighting the relevance of S-(2-Thiazolyl)-L-cysteine derivatives in medicinal chemistry (Poyraz et al., 2013).

Safety and Hazards

Direcciones Futuras

Thiazole compounds have a wide range of biological activities and are present in numerous FDA-approved drugs . Therefore, they continue to be an active area of research in medicinal chemistry. Future directions may include the development of new thiazole derivatives with improved pharmacological properties .

Mecanismo De Acción

Target of Action

S-(2-Thiazolyl)-L-cysteine, a thiazole derivative, is known to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of S-(2-Thiazolyl)-L-cysteine.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBLKXPBISVARU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431462 | |

| Record name | S-(2-Thiazolyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-Thiazolyl)-L-cysteine | |

CAS RN |

405150-20-1 | |

| Record name | S-(2-Thiazolyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

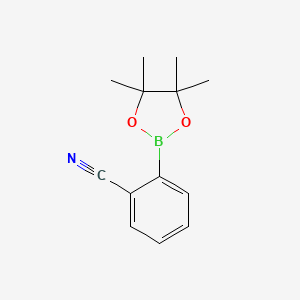

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)